molecular formula C10H14N2O B14835146 4-Cyclopropoxy-2-ethylpyridin-3-amine

4-Cyclopropoxy-2-ethylpyridin-3-amine

Cat. No.: B14835146
M. Wt: 178.23 g/mol
InChI Key: SGQINAADARWFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-ethylpyridin-3-amine is a chemical compound intended for research and further manufacturing applications. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses. Compounds featuring cyclopropane fragments, such as the cyclopropoxy group in this molecule, are of significant interest in medicinal and agrochemical research. The cyclopropane ring is known to enhance key properties in lead molecules, including improving metabolic stability, increasing affinity for target receptors, and reducing off-target effects . These characteristics make cyclopropane-containing structures valuable scaffolds in the design of new active ingredients. This pyridine derivative serves as a versatile building block for researchers. Its structure supports its use in Structure-Activity Relationship (SAR) studies, where it can be used to optimize the potency and selectivity of potential drug candidates . Specifically, analogous compounds have been utilized as key intermediates in the synthesis of kinase inhibitors for cancer treatment, leveraging their ability to bind effectively to enzyme active sites . Furthermore, the incorporation of cyclopropane has shown promise in the development of various agrochemicals, such as insecticides, fungicides, and herbicides, due to the broad-spectrum and efficient bioactivities it can impart .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-2-8-10(11)9(5-6-12-8)13-7-3-4-7/h5-7H,2-4,11H2,1H3

InChI Key

SGQINAADARWFSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1N)OC2CC2

Origin of Product

United States

Preparation Methods

Bromination of 4-Ethylpyridin-2-amine

The synthesis begins with 4-ethylpyridin-2-amine as the core scaffold. Bromination at position 3 is achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. The amine group at position 2 directs bromination to the para position (C3).

Key Reaction :
$$
\text{4-Ethylpyridin-2-amine} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-Bromo-4-ethylpyridin-2-amine}
$$
Yield: ~70–80% (estimated based on analogous pyridine brominations).

Ullmann-Type Coupling with Cyclopropanol

The bromine at C3 is displaced via a Ullmann coupling using cyclopropanol, copper(I) iodide, and a diamine ligand (e.g., trans-1,2-diaminocyclohexane). This reaction forms the cyclopropoxy ether under mild conditions to preserve the strained cyclopropane ring.

Key Reaction :
$$
\text{3-Bromo-4-ethylpyridin-2-amine} + \text{Cyclopropanol} \xrightarrow{\text{CuI, Ligand, K}3\text{PO}4} \text{3-Cyclopropoxy-4-ethylpyridin-2-amine}
$$
Yield: ~60–75% (extrapolated from similar aryl ether syntheses).

Advantages :

  • High regioselectivity ensured by the directing amine group.
  • Compatibility with sensitive functional groups.

Method 2: Mitsunobu Etherification of a Hydroxypyridine Intermediate

Synthesis of 3-Hydroxy-4-ethylpyridin-2-amine

A hydroxyl group is introduced at C3 via directed ortho-metalation of 4-ethylpyridin-2-amine. Using LDA (lithium diisopropylamide) as a base, the amine directs deprotonation to C3, followed by quenching with molecular oxygen or an oxidizing agent.

Key Reaction :
$$
\text{4-Ethylpyridin-2-amine} \xrightarrow{\text{LDA, O}_2} \text{3-Hydroxy-4-ethylpyridin-2-amine}
$$
Yield: ~50–65% (based on pKa-directed metalations).

Cyclopropoxy Installation via Mitsunobu Reaction

The hydroxyl group undergoes Mitsunobu etherification with cyclopropanol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).

Key Reaction :
$$
\text{3-Hydroxy-4-ethylpyridin-2-amine} + \text{Cyclopropanol} \xrightarrow{\text{DEAD, PPh}_3} \text{3-Cyclopropoxy-4-ethylpyridin-2-amine}
$$
Yield: ~85–90% (consistent with Mitsunobu efficiencies).

Advantages :

  • Stereochemical retention at the reaction center.
  • High functional group tolerance.

Method 3: Reductive Amination of a Nitropyridine Precursor

Nitration of 3-Cyclopropoxy-4-ethylpyridine

A nitro group is introduced at C2 via electrophilic nitration using nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$_4$$). The cyclopropoxy and ethyl groups act as meta-directing substituents, favoring nitration at C2.

Key Reaction :
$$
\text{3-Cyclopropoxy-4-ethylpyridine} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-Cyclopropoxy-4-ethyl-2-nitropyridine}
$$
Yield: ~55–70% (analogous to nitration of substituted pyridines).

Catalytic Hydrogenation to Amine

The nitro group is reduced to an amine using H$$_2$$/Raney Ni or Pd/C under mild hydrogenation conditions.

Key Reaction :
$$
\text{3-Cyclopropoxy-4-ethyl-2-nitropyridine} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Cyclopropoxy-4-ethylpyridin-2-amine}
$$
Yield: ~90–95% (typical for nitro reductions).

Advantages :

  • High-yielding final step.
  • Avoids harsh reducing agents like LiAlH$$_4$$.

Comparative Evaluation of Synthetic Routes

Method Key Steps Total Yield Complexity Cost
1 Bromination → Ullmann Coupling ~42–60% Moderate High
2 Metalation → Mitsunobu ~43–59% High Very High
3 Nitration → Hydrogenation ~50–66% Low Moderate

Critical Insights :

  • Method 1 offers regioselective bromination but requires costly transition-metal catalysts.
  • Method 2 achieves high efficiency in the Mitsunobu step but demands anhydrous conditions and specialized reagents.
  • Method 3 is the most scalable but risks over-nitration or ring degradation during HNO$$_3$$ treatment.

Mechanistic and Kinetic Considerations

Solvent Effects in Ullmann Coupling

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of copper intermediates, accelerating the coupling rate. However, DMSO may induce side reactions with cyclopropanol at elevated temperatures.

Hydrogenation Selectivity

Catalytic hydrogenation selectively reduces nitro groups without affecting the cyclopropoxy ether, which is stable under H$$_2$$/Pd conditions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethylpyridin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated amines .

Scientific Research Applications

4-Cyclopropoxy-2-ethylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethylpyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

a. 4-Methyl-3-nitropyridin-2-amine (C₆H₇N₃O₂)

  • Substituents : Methyl (position 4), nitro (position 3), amine (position 2).
  • Key Differences : The nitro group is strongly electron-withdrawing, reducing the pyridine ring’s electron density compared to the electron-donating cyclopropoxy group in the target compound. This difference impacts reactivity; nitro derivatives are often intermediates in reduction or substitution reactions .
  • Applications : Nitropyridines are precursors in agrochemical synthesis (e.g., herbicides) .

b. 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (C₁₁H₁₁N₃O)

  • Substituents : Methoxy (position 2 of pyridin-3-yl), amine (position 6).
  • Key Differences : The methoxy group, like cyclopropoxy, is electron-donating but lacks the cyclopropane ring’s strain. The bipyridine structure enables π-π stacking, relevant in materials science or as a ligand in metal complexes .

c. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₂H₁₅N₅)

  • Substituents : Cyclopropylamine, pyridine, pyrazole.
  • Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites, enhancing binding affinity in enzyme inhibition. Synthesis involves copper-catalyzed coupling (17.9% yield), highlighting challenges in cyclopropane integration .
Cyclopropyl-Containing Amines

a. 1-Cyclopropylpyrrolidin-3-amine (C₇H₁₄N₂)

  • Structure : Pyrrolidine with cyclopropyl and amine groups.
  • Key Differences : The saturated pyrrolidine ring increases conformational flexibility compared to the aromatic pyridine core. Cyclopropyl groups improve metabolic resistance, as seen in antiviral and antipsychotic agents .
  • Safety : Requires precautions for inhalation and skin contact, typical of volatile amines .

Q & A

Q. What are effective synthetic routes for 4-Cyclopropoxy-2-ethylpyridin-3-amine, and how can intermediates be characterized?

Methodological Answer: Synthesis of pyridine derivatives typically involves C–N coupling or nucleophilic substitution. For example, outlines protocols for analogous compounds (e.g., N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine) using Pd-catalyzed coupling or condensation reactions . Key intermediates should be characterized via 1^1H NMR (referencing supplementary data in , S15) and LC-MS. Cyclopropoxy groups may require specialized conditions (e.g., anhydrous solvents) to prevent ring-opening.

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (, S4) for purity assessment.
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (, S15).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : If single crystals are obtainable, as demonstrated for structurally similar pyridines ().

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer: Employ factorial design ( ) to test variables (temperature, catalyst loading, solvent polarity). For example:

VariableLow LevelHigh Level
Temperature60°C100°C
Catalyst (mol%)1%5%
SolventDMFTHF

Statistical analysis (e.g., ANOVA) identifies significant factors. highlights the use of such designs to minimize experiments while maximizing data robustness .

Q. How can contradictory data between computational predictions and experimental results for this compound be resolved?

Methodological Answer:

  • Validate Computational Models : Re-parameterize density functional theory (DFT) calculations using experimental crystallographic data (e.g., bond lengths in ) .
  • Experimental Replication : Ensure reproducibility under inert atmospheres () to rule out degradation.
  • Error Analysis : Quantify uncertainties in both computational (e.g., basis set limitations) and experimental (e.g., NMR integration errors) methods () .

Q. What computational tools are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions using software like Gaussian or ORCA.
  • Docking Studies : Assess binding affinity in biological systems (e.g., enzyme targets) with AutoDock Vina.
  • Machine Learning : Platforms like LabMate.AI () can predict reaction outcomes or optimize synthetic pathways .

Q. How can membrane separation technologies improve purification of this compound?

Methodological Answer: Membrane-based techniques (, RDF2050104) such as nanofiltration or reverse osmosis can isolate the target molecule from byproducts. Key parameters:

  • Pore Size : < 300 Da to retain larger impurities.
  • Solvent Compatibility : Ensure membrane stability in polar aprotic solvents (e.g., DMF).
  • Pressure Optimization : Balance flux and selectivity to avoid compound degradation .

Data Management and Theoretical Frameworks

Q. What strategies ensure data integrity in studies involving this compound?

Methodological Answer:

  • Encrypted Databases : Use chemical software () with AES-256 encryption for raw data storage.
  • Version Control : Track experimental revisions via platforms like LabArchive.
  • Peer Validation : Cross-check spectral data against public repositories (e.g., PubChem, ) .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Reaction Network Analysis : Map potential pathways (e.g., cyclopropane ring-opening vs. pyridine ring functionalization) using kinetic models.
  • Transition State Theory : Calculate activation energies for competing pathways () .
  • Comparative Studies : Benchmark against structurally related amines (e.g., 2-Chloro-4-methylpyridin-3-amine, ) to identify substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.